molecular formula C11H6ClF3N2 B1480229 2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine CAS No. 1271474-99-7

2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine

Cat. No.: B1480229
CAS No.: 1271474-99-7
M. Wt: 258.62 g/mol
InChI Key: HLWFKDUFXOUREL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine”, often involves various chemical reactions. For instance, one method involves the cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate . Another method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: 1S/C6H3ClF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H .


Chemical Reactions Analysis

Pyrimidine derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in the preparation of aminopyridines via amination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 258.62 g/mol. More detailed properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Quantum Chemical Characterization and Hydrogen Bonding

  • Research on pyrimidine derivatives, similar to 2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine, focuses on their hydrogen bonding sites. Quantum chemistry methods reveal that one of the nitrogen atoms in the pyrimidine nucleus acts as the major hydrogen bonding site in these derivatives (Traoré et al., 2017).

Synthesis and Biological Activities

  • Pyrimidine heterocycles with hydroxy groups have significant roles in medicinal chemistry and biological processes. The synthesis of novel pyrimidine derivatives, like this compound, often aims to enhance biological activities such as anti-inflammatory and analgesic effects (Muralidharan et al., 2019).

Electrophilic Fluorination Studies

  • The electrophilic fluorination of pyrimidine compounds, which is relevant to the synthesis of compounds like this compound, is studied for its transformation and conversion efficiencies. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds (Wang et al., 2004).

Structure-Activity Relationship in NF-kappaB and AP-1 Gene Expression

  • Investigations into the structure-activity relationship of pyrimidine derivatives, similar to this compound, focus on their role as inhibitors in transcription mediated by NF-kappaB and AP-1 transcription factors. This research is essential for understanding the molecular mechanisms and potential therapeutic applications of these compounds (Palanki et al., 2000).

Quantum Chemical Calculations and Molecular Docking Studies

  • Pyrimidine derivatives are explored through quantum chemical calculations and molecular docking studies. These studies provide insights into the molecular conformation, electronic properties, and potential pharmacological applications of compounds like this compound (Gandhi et al., 2016).

Synthesis as Anticancer Drug Intermediates

  • Compounds like this compound are synthesized as intermediates in small molecule anticancer drugs. The synthesis methods and structural confirmation of these intermediates are crucial for the development of effective cancer therapeutics (Kou & Yang, 2022).

Future Directions

Trifluoromethylpyridines, a group that includes “2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine”, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-2-1-3-7(13)4-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWFKDUFXOUREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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